molecular formula C13H22BN3O2S B11835656 2-(Piperazin-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

2-(Piperazin-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

Cat. No.: B11835656
M. Wt: 295.2 g/mol
InChI Key: MNFUNFIFWLTAKF-UHFFFAOYSA-N
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Description

2-(Piperazin-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is a complex organic compound that features a thiazole ring substituted with a piperazine group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperazine Group: Piperazine can be introduced via nucleophilic substitution reactions.

    Boronate Ester Formation: The boronate ester group can be introduced through a reaction with a boronic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or thiazole moieties.

    Reduction: Reduction reactions could target the boronate ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-YL)thiazole: Lacks the boronate ester group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole: Lacks the piperazine group.

Uniqueness

The presence of both the piperazine and boronate ester groups in 2-(Piperazin-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole makes it unique, offering a combination of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C13H22BN3O2S

Molecular Weight

295.2 g/mol

IUPAC Name

2-piperazin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H22BN3O2S/c1-12(2)13(3,4)19-14(18-12)10-9-20-11(16-10)17-7-5-15-6-8-17/h9,15H,5-8H2,1-4H3

InChI Key

MNFUNFIFWLTAKF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCNCC3

Origin of Product

United States

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